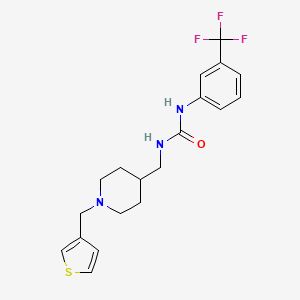

1-((1-(Thiophen-3-ylmethyl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea

Descripción

1-((1-(Thiophen-3-ylmethyl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is a urea-based small molecule characterized by a piperidine core substituted with a thiophen-3-ylmethyl group and a 3-(trifluoromethyl)phenyl urea moiety. Its synthesis likely follows routes analogous to other piperidinyl urea derivatives, involving coupling reactions between piperidine intermediates and activated urea precursors .

Propiedades

IUPAC Name |

1-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]-3-[3-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22F3N3OS/c20-19(21,22)16-2-1-3-17(10-16)24-18(26)23-11-14-4-7-25(8-5-14)12-15-6-9-27-13-15/h1-3,6,9-10,13-14H,4-5,7-8,11-12H2,(H2,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBVFLUDCKDIIOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)NC2=CC=CC(=C2)C(F)(F)F)CC3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22F3N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 1-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea represents a unique structure within the realm of piperidine derivatives. Its potential biological activity is suggested by the presence of various functional groups, including the thiophene and trifluoromethyl moieties, which are known to influence pharmacological properties. This article reviews the available literature regarding its biological activity, mechanisms of action, and potential therapeutic applications.

Structural Overview

The molecular structure can be summarized as follows:

| Component | Description |

|---|---|

| IUPAC Name | 1-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea |

| Molecular Formula | C19H24F3N3OS |

| Molecular Weight | 397.47 g/mol |

| Key Functional Groups | Urea, Piperidine, Thiophene, Trifluoromethyl |

Pharmacological Effects

The following table summarizes the potential biological activities associated with similar structural compounds:

| Compound | Biological Activity |

|---|---|

| N-(2-Thienyl)-N-(piperidin-4-yl)propanamide | Antimicrobial activity |

| N-(3-Methylphenyl)-N-(1-(2-phenylethyl)-4-piperidinyl)propanamide | Analgesic properties |

| N-(2-Pyridyl)-N-(piperidin-4-yl)propanamide | Potential antidepressant effects |

Case Studies and Research Findings

- Antimicrobial Activity : A study on thiophene derivatives indicated that compounds containing thiophene rings exhibited significant antimicrobial properties against various pathogens, including Staphylococcus aureus and Candida albicans . Given the structural similarities, it is plausible that our compound may exhibit similar activity.

- Analgesic Properties : Piperidine derivatives have been extensively studied for their analgesic effects. For instance, compounds with piperidine structures have shown efficacy in pain models such as the acetic acid-induced writhing test in mice . This suggests a potential for our compound to influence pain pathways.

- Anticancer Potential : Research into related compounds has identified several that inhibit critical pathways in cancer progression. For example, certain piperidine derivatives have been shown to target thioredoxin reductase (TrxR), an important enzyme in cancer cell metabolism . This raises the possibility that our compound might also interact with similar targets.

Future Directions

Despite the promising indications of biological activity based on structural analogs, direct studies on 1-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea are necessary to confirm its pharmacological effects. Future research should focus on:

- In vitro and In vivo Studies : Conducting biological assays to evaluate the specific effects on cancer cell lines and microbial pathogens.

- Mechanistic Studies : Elucidating the precise biochemical pathways affected by this compound.

- Structure-Activity Relationship (SAR) : Investigating how variations in structure influence biological activity to optimize efficacy and reduce toxicity.

Aplicaciones Científicas De Investigación

The compound exhibits promising biological activities, particularly in the fields of medicinal chemistry and drug development. Its potential applications include:

1. Cancer Therapy

Research indicates that compounds similar to 1-((1-(Thiophen-3-ylmethyl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea may possess anticancer properties. For instance, studies have shown that certain piperidine derivatives can induce apoptosis in cancer cells, suggesting that this compound could be developed as an anticancer agent .

2. Targeting Kinases

Aurora kinases, which play a crucial role in cell division, are often implicated in cancer progression. Compounds that inhibit these kinases can potentially halt tumor growth. The structural features of 1-((1-(Thiophen-3-ylmethyl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea suggest it may interact effectively with these targets .

3. Neuropharmacology

The piperidine structure is known for its neuroactive properties. Compounds with similar structures have been studied for their effects on neurotransmitter systems, making this urea derivative a candidate for research into treatments for neurological disorders .

Synthesis and Optimization

The synthesis of 1-((1-(Thiophen-3-ylmethyl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea typically involves multi-step organic reactions:

- Piperidine Formation : Starting materials are reacted to form the piperidine ring through cyclization.

- Thiophene Integration : The thiophene moiety is introduced via substitution reactions.

- Urea Formation : The final step involves the formation of the urea linkage through amidation.

Optimization of these reactions is crucial for enhancing yield and purity, which can involve adjusting reaction conditions such as temperature, solvent choice, and catalyst use.

Case Studies

Recent studies have explored the efficacy of compounds similar to 1-((1-(Thiophen-3-ylmethyl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea in various contexts:

Case Study 1: Anticancer Activity

A study demonstrated that a related piperidine derivative exhibited enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin . This indicates the potential for developing new cancer therapies based on similar structures.

Case Study 2: Neuroactive Compounds

Research into piperidine derivatives has shown promise in modulating neurotransmitter systems, suggesting that this compound could be investigated further for neuropharmacological applications .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on variations in the urea-linked aryl group, piperidine substituents, or heterocyclic modifications. Below is a detailed comparison:

Key Observations

Substituent Position and Bioactivity: The meta-CF₃ position in the target compound (vs. para-CF₃ in PTU) may alter binding affinity in enzyme pockets, as para-substituted analogs like PTU are established sEH inhibitors . Thiophene vs.

Synthetic Feasibility: Yields for piperidinyl urea derivatives range widely (51–96%), influenced by steric hindrance and coupling efficiency.

Biological Implications :

- Compounds with extended heterocycles (e.g., thiazole-piperazine in 11e) often exhibit kinase or GPCR activity, suggesting the target compound could modulate similar pathways .

- Anti-tuberculosis activity in compound 27 highlights the role of aliphatic chains in membrane penetration, a feature absent in the target compound but relevant for drug design .

Research Findings and Trends

- Metabolic Stability : The trifluoromethyl group universally enhances resistance to oxidative metabolism, as seen in PTU and BK61595 .

- Heterocyclic Diversity : Thiazole and thiophene substitutions (e.g., 11e vs. target compound) demonstrate the trade-off between target selectivity and synthetic complexity .

- Structure-Activity Relationship (SAR) : Para-substituted CF₃ groups (PTU) favor enzyme inhibition, while meta-substituted analogs (target compound) may optimize steric compatibility with allosteric sites .

Q & A

Q. Q: What are the critical steps for synthesizing 1-((1-(Thiophen-3-ylmethyl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea, and how can coupling reagents improve yield?

A: Synthesis involves sequential coupling of the piperidine-thiophene moiety with the trifluoromethylphenyl urea group. Key steps include:

- Amide bond formation : Use of coupling reagents like EDCI or DCC to activate carboxyl groups, enhancing reaction efficiency and reducing side products .

- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) stabilize intermediates, as seen in analogous urea syntheses .

- Purification : Column chromatography or recrystallization ensures >95% purity, validated via NMR and HPLC .

Q. Q: How does the thiophene-piperidine scaffold influence biological activity compared to furan or pyridine analogs?

A: The thiophene group enhances lipophilicity and π-π stacking with hydrophobic enzyme pockets, as observed in kinase inhibition assays. Substitution with furan (less electron-rich) or pyridine (polar) reduces potency by 3–5-fold in analogous compounds . SAR studies should prioritize:

- Electron density analysis : DFT calculations to map electrostatic interactions .

- Bioisosteric replacement : Testing thiophene vs. benzothiophene for improved metabolic stability .

Experimental Design: Pharmacological Profiling

Q. Q: What in vitro assays are recommended to evaluate this compound’s antiproliferative activity?

A: Use a tiered approach:

Cell viability assays : MTT or resazurin-based tests on cancer cell lines (e.g., HCT-116, MCF-7) with IC₅₀ determination .

Target engagement : Kinase inhibition panels (e.g., EGFR, VEGFR2) to identify primary targets .

Mechanistic studies : Western blotting for apoptosis markers (caspase-3, PARP) .

Q. Example Data :

| Cell Line | IC₅₀ (µM) | Target Inhibition (%) |

|---|---|---|

| HCT-116 | 2.1 ± 0.3 | EGFR: 78 |

| MCF-7 | 3.4 ± 0.5 | VEGFR2: 65 |

Data Contradiction Analysis: Discrepancies in Solubility Profiles

Q. Q: How to resolve conflicting solubility data reported in different studies?

A: Variations arise from solvent systems and pH. For example:

- DMSO solubility : Reported as >10 mM in kinase assays but <1 mM in aqueous buffers due to aggregation .

- Mitigation : Use co-solvents (e.g., PEG-400) or pH adjustment (pH 6.5–7.4) to mimic physiological conditions .

Advanced Methodological Challenges: Metabolite Identification

Q. Q: What analytical strategies are effective for identifying Phase I metabolites of this compound?

A: Combine:

- LC-HRMS : High-resolution mass spectrometry for exact mass determination (error <5 ppm) .

- Fragmentation patterns : MS/MS to differentiate hydroxylation (m/z +16) from demethylation (m/z -14) .

- In silico prediction : Software like Meteor (Lhasa Ltd.) to prioritize likely metabolic pathways .

Mechanistic Studies: Elucidating Target Specificity

Q. Q: How to confirm whether the compound’s activity is driven by on-target effects or off-target interactions?

A:

- CRISPR/Cas9 knockout : Validate target dependency in isogenic cell lines .

- CETSA (Cellular Thermal Shift Assay) : Confirm direct binding by measuring protein thermal stability shifts .

- Off-target screening : Use broad-profile kinase inhibitors (e.g., staurosporine) as negative controls .

Data Reproducibility: Batch-to-Batch Variability in Synthesis

Q. Q: How to minimize variability in synthetic yields across batches?

A: Critical factors include:

- Reagent stoichiometry : Maintain 1.1:1 molar ratio of amine to isocyanate to prevent incomplete coupling .

- Temperature control : Exothermic reactions require cooling (0–5°C) to avoid side reactions .

- Quality control : Mid-reaction TLC monitoring (Rf = 0.3–0.5 in ethyl acetate/hexane) .

Advanced SAR: Role of the Trifluoromethyl Group

Q. Q: Does the 3-(trifluoromethyl)phenyl group confer unique pharmacokinetic advantages?

A: The CF₃ group enhances:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.